1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene

Lipophilicity ADME Prediction Medicinal Chemistry

1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene (CAS 1803711-68-3) is a halogenated aromatic compound with the molecular formula C9H8Br2F2O and a molecular weight of 329.96 g/mol. It is characterized by a 1,3,5-substitution pattern on a benzene ring, featuring two bromine atoms, a difluoromethoxy (-OCHF2) group, and an ethyl substituent.

Molecular Formula C9H8Br2F2O
Molecular Weight 329.967
CAS No. 1803711-68-3
Cat. No. B2940751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene
CAS1803711-68-3
Molecular FormulaC9H8Br2F2O
Molecular Weight329.967
Structural Identifiers
SMILESCCC1=CC(=C(C(=C1)Br)OC(F)F)Br
InChIInChI=1S/C9H8Br2F2O/c1-2-5-3-6(10)8(7(11)4-5)14-9(12)13/h3-4,9H,2H2,1H3
InChIKeyODJKJVWAVMAAFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene (CAS 1803711-68-3): A Specialized Building Block for Advanced Synthesis


1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene (CAS 1803711-68-3) is a halogenated aromatic compound with the molecular formula C9H8Br2F2O and a molecular weight of 329.96 g/mol . It is characterized by a 1,3,5-substitution pattern on a benzene ring, featuring two bromine atoms, a difluoromethoxy (-OCHF2) group, and an ethyl substituent. Predicted physicochemical properties include a density of 1.737±0.06 g/cm³ and a boiling point of 296.4±35.0 °C . It is commercially available as a research chemical with a specified purity of 98% .

Why Close Analogs of 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene Cannot Be Casually Substituted


For advanced organic synthesis in medicinal and agrochemical research, the precise positioning of substituents on an aromatic ring dictates reactivity and the final properties of a target molecule . While compounds sharing the C9H8Br2F2O molecular formula exist (e.g., regioisomers like 1,5-Dibromo-2-difluoromethoxy-3-ethylbenzene or 1,2-Dibromo-3-difluoromethoxy-6-ethylbenzene [1]), their substitution patterns lead to distinct electronic environments and steric hindrance. These differences directly influence the outcome of subsequent cross-coupling reactions, the conformation of derived bioactive molecules, and key physicochemical parameters such as lipophilicity [2]. A direct swap of a regioisomer can therefore derail a carefully optimized synthetic route or alter a drug candidate's ADMET profile. The selection of 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene is not merely a choice of functional groups but a choice of a specific, non-interchangeable molecular architecture.

Quantitative Differentiation of 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene Against Key Comparators


Differentiation via Substitution Pattern: LogP Comparison with a Non-Ethylated Analog

A high-strength, quantitative evidence guide cannot be constructed due to a lack of available head-to-head experimental data in primary literature or patents. The following evidence is based on computed properties and class-level inference, which does not meet the threshold for core evidence. It is provided here as supporting context. The predicted LogP for 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene is 4.3754, indicating high lipophilicity . In comparison, a computed XLogP3-AA value for a regioisomer, 1,5-Dibromo-2-difluoromethoxy-3-ethylbenzene, is 5 [1]. While both are lipophilic, the 0.6246 unit difference (a factor of ~4 in partition coefficient) suggests their behavior in biological systems and solvent extraction processes would not be identical. Furthermore, the LogP for the non-ethylated analog, 1,3-Dibromo-2-(difluoromethoxy)benzene, is predicted to be approximately 1.4, demonstrating the profound impact of the ethyl group on the compound's overall profile [2].

Lipophilicity ADME Prediction Medicinal Chemistry

Differentiation by Functional Handle: Synthetic Utility as a Precursor for Pyrethroid Pesticides

A high-strength, quantitative evidence guide cannot be constructed due to a lack of available head-to-head experimental data in primary literature or patents. The following evidence is based on class-level inference, which does not meet the threshold for core evidence. Patents describe difluoromethoxyaromatic compounds as valuable intermediates in the preparation of broad-spectrum pyrethroid pesticides, which are effective against a wide variety of insects and ticks [1]. While the specific compound is not named, its structure, containing both bromine handles for cross-coupling and the metabolically stable difluoromethoxy group [2], fits the general structural formula of intermediates claimed in these synthetic methodologies. This suggests a defined industrial application space that may not be accessible to simpler analogs lacking this specific substitution pattern.

Agrochemical Synthesis Pyrethroid Intermediate Halogenated Building Block

Comparison of Commercially Specified Purity Against an Analog

A high-strength, quantitative evidence guide cannot be constructed due to a lack of available head-to-head experimental data in primary literature or patents. The following evidence is based on vendor data and is provided as supporting context. 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene is available from a commercial vendor with a guaranteed purity of 98% . In contrast, a close analog, 1,3-Dibromo-2-(difluoromethoxy)benzene (CAS 1182728-50-2), is commonly offered at a lower purity of 95% . For researchers who require a high degree of certainty in the composition of their starting materials for sensitive reactions or structure-activity relationship (SAR) studies, a 3% higher purity specification can reduce the burden of in-house purification and minimize the risk of side reactions from unidentified impurities.

Chemical Procurement Purity Specification Quality Control

Optimal Application Scenarios for 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene in Research and Development


Medicinal Chemistry: Modulating Lipophilicity in Lead Optimization

This compound is best applied when a medicinal chemist seeks to introduce a specific, lipophilic aromatic moiety into a drug candidate. The predicted LogP of 4.3754 for 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene makes it a suitable building block for increasing the overall lipophilicity of a molecule, which can be advantageous for improving membrane permeability or targeting hydrophobic protein binding pockets. This contrasts with the non-ethylated analog, whose predicted LogP of ~1.4 [1] would have a much smaller impact. The two bromine atoms provide orthogonal handles for sequential cross-coupling reactions, allowing for the precise introduction of additional molecular complexity.

Agrochemical Research: Development of Novel Pyrethroid Analogs

The compound is ideally suited for use as an intermediate in the discovery of new pyrethroid insecticides. Patents in the field highlight the utility of difluoromethoxyaromatic compounds in this class of chemistry [2]. Its specific 1,3,5-substitution pattern and the presence of the ethyl group offer a distinct point of diversification that can be explored to generate analogs with potentially improved insecticidal activity, altered resistance profiles, or different environmental fates compared to existing commercial pyrethroids.

Synthetic Methodology: Investigating Regioselective Cross-Coupling Reactions

For researchers focused on the development of new synthetic methods, 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene presents an interesting and challenging substrate. The presence of two chemically similar but sterically and electronically distinct bromine atoms on a substituted aromatic ring allows for the study of regioselective reactions. The outcome of a cross-coupling reaction can be influenced by the adjacent difluoromethoxy and ethyl groups, providing a practical system for probing the subtle effects that dictate chemoselectivity in complex molecule synthesis .

High-Precision Chemical Synthesis: Minimizing Impurity-Driven Side Reactions

When a synthetic route is particularly sensitive to side reactions caused by trace impurities, the high vendor-specified purity of 98% for this specific compound becomes a critical procurement parameter. Researchers can prioritize this compound over a lower-purity analog (e.g., one specified at 95% ) to increase the likelihood of a clean reaction and a more straightforward purification process. This is especially important in multi-step syntheses where impurities from an early step can accumulate and become difficult to remove later.

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